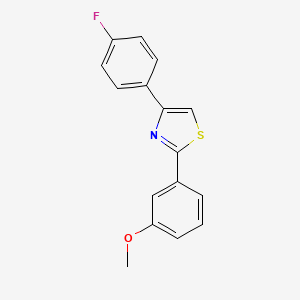

4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often include refluxing in an appropriate solvent like toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding thiazolidines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chlorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole

- 4-(4-Bromophenyl)-2-(3-methoxyphenyl)-1,3-thiazole

- 4-(4-Methylphenyl)-2-(3-methoxyphenyl)-1,3-thiazole

Uniqueness

4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

Biological Activity

The compound 4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19FN2O2S. The structure features a thiazole ring substituted with a fluorophenyl and a methoxyphenyl group. The dihedral angles between the rings suggest a non-planar conformation that may influence its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 404.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 5.2 |

Research indicates that thiazole derivatives can exert their effects through various mechanisms:

- Anticancer Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways. For instance, a related compound induced apoptosis through caspase-3 activation and inhibited endothelial cell migration at non-cytotoxic concentrations .

- Tubulin Inhibition : Several thiazole derivatives have been identified as tubulin polymerization inhibitors. They disrupt microtubule dynamics, which is critical for cancer cell proliferation. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was noted for its ability to bind to the colchicine site of tubulin, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features:

- Substituents : The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl rings enhances anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy .

- Ring Configuration : The arrangement of the thiazole ring relative to substituents affects interaction with biological targets. Dihedral angles and spatial orientation play crucial roles in binding affinity and activity.

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

- Anticancer Efficacy : A study on a series of thiazole derivatives showed significant antiproliferative effects across various cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

- In Vivo Studies : In xenograft models, certain thiazoles demonstrated substantial tumor growth inhibition without notable toxicity, indicating their potential as therapeutic agents .

Table 2: Summary of Biological Activities

Properties

Molecular Formula |

C16H12FNOS |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2-(3-methoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C16H12FNOS/c1-19-14-4-2-3-12(9-14)16-18-15(10-20-16)11-5-7-13(17)8-6-11/h2-10H,1H3 |

InChI Key |

LAGCOYAUTMXWSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.